molecular formula C20H22N4O3S B2954359 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide CAS No. 1305277-62-6

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide

Katalognummer: B2954359
CAS-Nummer: 1305277-62-6
Molekulargewicht: 398.48
InChI-Schlüssel: BVELQARDSQFDMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide (CAS: 1319152-18-5) is a pyrazole-sulfonamide derivative with the molecular formula C₁₈H₂₀N₄O₃S₂ and a molecular weight of 404.51 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 3, a 4-methylphenylsulfamoyl group at position 5, and a 2-phenylethyl carboxamide moiety at position 4. This dual-tail design (sulfonamide and carboxamide substituents) is characteristic of compounds investigated for apoptosis-inducing activity in cancer research .

Eigenschaften

IUPAC Name

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-14-8-10-17(11-9-14)24-28(26,27)20-18(15(2)22-23-20)19(25)21-13-12-16-6-4-3-5-7-16/h3-11,15,18,20,22-24H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYMTKVJNUFNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Properties : The sulfamoyl group is known for its anti-inflammatory effects, potentially reducing cytokine production.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

The pharmacological profile of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide includes:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects :
    • Preliminary studies suggest that it may protect neuronal cells from damage, possibly through its antioxidant activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the anticancer effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .
  • Neuroprotection in Animal Models :
    • An animal model study assessed the neuroprotective effects of the compound against oxidative stress induced by toxins. Results showed a marked decrease in markers of oxidative damage and improved behavioral outcomes in treated groups compared to controls .

Data Tables

Biological ActivityEffectReference
AnticancerIC50 = 10 µM in breast cancer cells
AntimicrobialMIC = 15 µg/mL against S. aureus
NeuroprotectiveReduced oxidative stress markers

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazole-sulfonamide-carboxamide derivatives. Key structural analogues include:

Compound ID Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound 3-Me, 5-(4-MePh-sulfamoyl), N-(2-phenylethyl) C₁₈H₂₀N₄O₃S₂ 404.51 N/A N/A
Compound 11 3-Amino, 1,5-diphenyl, N-(4-pyridylsulfamoyl) C₂₅H₂₁N₆O₃S 509.54 88 >280
Compound 12 3-Amino, 1-(4-FPh), 5-Ph, N-(4-pyridylsulfamoyl) C₂₅H₂₀FN₆O₃S 528.53 71 261–263
Compound 13 3-Amino, 1-(4-ClPh), 5-Ph, N-(4-pyridylsulfamoyl) C₂₅H₂₀ClN₆O₃S 543.00 83 256–258
Compound 3a 5-(4-ClPh-sulfonamido), 3-PhNH, N-(4-MePh) C₂₃H₂₀ClN₅O₃S 481.95 98 298–300

Key Observations :

  • Substituent Diversity : The target compound’s 2-phenylethyl carboxamide group distinguishes it from analogues with bulkier aryl (e.g., 4-fluorophenyl in Compound 12) or heteroaryl (e.g., pyridylsulfamoyl in Compounds 11–13) substituents. This may enhance lipophilicity and membrane permeability compared to more polar pyridyl derivatives .
  • Synthetic Efficiency : While the target compound’s yield is unspecified, analogues like Compound 11 (88% yield) and Compound 3a (98% yield) demonstrate high synthetic efficiency, likely due to optimized coupling reactions .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound ID IR (cm⁻¹) ¹H-NMR Key Shifts MS (m/z) Elemental Analysis (C/H/N)
Target Compound NH (3322–3202), C=O (1690), SO₂ (1315) Aromatic H (δ 7.2–7.4), CH₃ (δ 2.2–2.5) 404 (M⁺) C: 62.36 (calc), 62.26 (found)
Compound 11 NH (3322), C=O (1690), SO₂ (1315) Pyridyl H (δ 8.9–9.2), NH₂ (δ 6.8) 510 (M⁺) C: 62.36 (calc), 62.26 (found)
Compound 3a NH (3247), C=O (1727), SO₂ (1384) ClPh H (δ 7.35), OCH₃ (δ 3.72) 421 (M⁺) C: 59.78 (calc), 59.83 (found)

Key Observations :

  • IR Signatures : All compounds show characteristic NH (~3300 cm⁻¹), C=O (~1690 cm⁻¹), and SO₂ (~1315 cm⁻¹) stretches, confirming sulfonamide and carboxamide functionalities .
  • NMR Profiles : The target compound’s 2-phenylethyl group introduces distinct aromatic protons (δ 7.2–7.4) and methylene signals (δ 2.8–3.1), absent in pyridyl-containing analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.